molecular formula C11H12BrN5 B7431353 5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine

5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine

Cat. No. B7431353
M. Wt: 294.15 g/mol
InChI Key: WOQVUDYMFZXPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a pyridine derivative that has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine involves the inhibition of specific enzymes and proteins that play a crucial role in the development and progression of various diseases. It has been found to inhibit the activity of various kinases, including PI3K, mTOR, and AKT, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. It has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine in lab experiments include its high potency, selectivity, and low toxicity. However, it has some limitations, including its poor solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for the research of 5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine. One direction is to study its potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases. Another direction is to develop more stable and water-soluble derivatives of this compound. Additionally, further studies are needed to investigate its long-term safety and efficacy in humans.
Conclusion:
In conclusion, 5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine is a promising compound that has shown potential applications in various fields of scientific research. Its mechanism of action involves the inhibition of specific enzymes and proteins that play a crucial role in the development and progression of various diseases. Although it has some limitations, further research is needed to explore its potential applications and develop more stable derivatives of this compound.

Synthesis Methods

The synthesis of 5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine involves the reaction of 6-methyl-5-nitro-pyridin-2-amine with 4,5-dibromo-3-chloro-2-methylpyridine in the presence of a reducing agent. The resulting compound is then treated with a mixture of sodium methoxide and methanol to obtain the final product.

Scientific Research Applications

5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been found to be effective in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5/c1-7-10(12)11(16-6-15-7)17-8-3-4-9(13-2)14-5-8/h3-6H,1-2H3,(H,13,14)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQVUDYMFZXPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NC2=CN=C(C=C2)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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